molecular formula C10H16N2O4 B4776585 ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate

ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate

Cat. No. B4776585
M. Wt: 228.24 g/mol
InChI Key: VEZADLWUKTUNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate, also known as OPB-9195, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound belongs to the class of piperazine derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate involves its ability to bind to and inhibit the activity of DPP-IV and FAP enzymes. This inhibition leads to the accumulation of certain peptides that have beneficial effects on various physiological processes such as glucose regulation and immune function.
Biochemical and Physiological Effects:
ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the modulation of immune function, and the inhibition of cancer cell growth. It has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate in lab experiments is its potent inhibitory effects on DPP-IV and FAP enzymes, which makes it a valuable tool for studying the physiological and pathological roles of these enzymes. However, one of the limitations of using ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the scientific research on ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate. These include further investigation of its potential applications in the treatment of diabetes and cancer, as well as the development of more potent and selective inhibitors of DPP-IV and FAP enzymes. Additionally, the potential use of ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate as a tool for studying the physiological and pathological roles of these enzymes in various disease conditions needs to be explored further.

Scientific Research Applications

Ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate has shown promising results in various scientific research studies, particularly in the field of drug discovery. It has been found to have potent inhibitory effects on certain enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein (FAP), which are involved in various pathological conditions such as cancer and diabetes.

properties

IUPAC Name

ethyl 4-oxo-4-(3-oxopiperazin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-2-16-10(15)4-3-9(14)12-6-5-11-8(13)7-12/h2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZADLWUKTUNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(3-oxopiperazin-1-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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